molecular formula C8H6FNO B1321070 3-Fluoro-2-methoxybenzonitrile CAS No. 77801-22-0

3-Fluoro-2-methoxybenzonitrile

Cat. No.: B1321070
CAS No.: 77801-22-0
M. Wt: 151.14 g/mol
InChI Key: XSWPZUMXEKDICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-2-nitrobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the nitro group with a methoxy group.

Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluorobenzonitrile is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, amines, or thiols in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

    Oxidation: 3-Fluoro-2-formylbenzonitrile or 3-fluoro-2-carboxybenzonitrile.

    Reduction: 3-Fluoro-2-methoxybenzylamine.

Scientific Research Applications

3-Fluoro-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest, although detailed studies on its specific pathways are limited.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxybenzonitrile: Similar structure but with different substitution pattern.

    3-Fluoro-4-methoxybenzonitrile: Another isomer with the methoxy group at the 4-position.

    3-Fluoro-2-ethoxybenzonitrile: Ethoxy group instead of methoxy group.

Uniqueness

3-Fluoro-2-methoxybenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWPZUMXEKDICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609633
Record name 3-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77801-22-0
Record name 3-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77801-22-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.